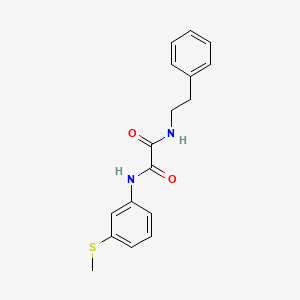

N1-(3-(methylthio)phenyl)-N2-phenethyloxalamide

Description

Properties

IUPAC Name |

N'-(3-methylsulfanylphenyl)-N-(2-phenylethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O2S/c1-22-15-9-5-8-14(12-15)19-17(21)16(20)18-11-10-13-6-3-2-4-7-13/h2-9,12H,10-11H2,1H3,(H,18,20)(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKRFWGWCADEXLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1)NC(=O)C(=O)NCCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-(methylthio)phenyl)-N2-phenethyloxalamide typically involves the reaction of 3-(methylthio)aniline with phenethylamine in the presence of oxalyl chloride. The reaction proceeds through the formation of an intermediate isocyanate, which subsequently reacts with the amine to form the desired oxalamide. The reaction conditions generally include:

Solvent: Dichloromethane or chloroform

Temperature: Room temperature to reflux

Catalyst: None required

Purification: Recrystallization or column chromatography

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, solvent, and concentration can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N1-(3-(methylthio)phenyl)-N2-phenethyloxalamide can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The oxalamide core can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; room temperature to reflux

Reduction: Lithium aluminum hydride; anhydrous ether or tetrahydrofuran; room temperature to reflux

Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2); room temperature to reflux

Major Products

Oxidation: Sulfoxide, sulfone derivatives

Reduction: Corresponding amine derivatives

Substitution: Nitro, halo derivatives

Scientific Research Applications

N1-(3-(methylthio)phenyl)-N2-phenethyloxalamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of N1-(3-(methylthio)phenyl)-N2-phenethyloxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity. Alternatively, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below compares N1-(3-(methylthio)phenyl)-N2-phenethyloxalamide with structurally related compounds:

| Compound Name | Core Structure | Substituents | Key Functional Groups | Molecular Weight (g/mol) |

|---|---|---|---|---|

| This compound | Oxalamide | 3-(Methylthio)phenyl, Phenethyl | Amide, Thioether | 326.41 |

| 3-Chloro-N-phenyl-phthalimide | Phthalimide | Chloro, Phenyl | Imide, Aryl Chloride | 257.67 |

| Thiobenzimidazolone derivatives | Benzimidazolone | Variable (e.g., benzyl, alkyl) | Thioamide, Imidazolone | ~250–350 |

| Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) | Benzamide | Trifluoromethyl, Isopropoxyphenyl | Amide, Trifluoromethyl | 323.29 |

Key Observations :

- Oxalamide vs. Phthalimide/Imide : The oxalamide core in the target compound allows for greater flexibility in hydrogen bonding compared to the rigid phthalimide structure in 3-chloro-N-phenyl-phthalimide .

- Thioether vs. Chloro/Trifluoromethyl : The methylthio group in the target compound provides moderate electron-donating effects, contrasting with the electron-withdrawing chloro (in 3-chloro-N-phenyl-phthalimide) or trifluoromethyl (in Flutolanil) groups. This difference impacts solubility and reactivity in synthetic pathways .

- Amide vs. Thioamide : Unlike thiobenzimidazolone derivatives, which contain thioamide (-C(S)NH-) groups for enhanced nucleophilicity, the target compound retains a traditional amide bond, prioritizing stability over reactivity .

Reactivity Insights :

Stability and Physicochemical Properties

| Property | This compound | 3-Chloro-N-phenyl-phthalimide | Flutolanil |

|---|---|---|---|

| LogP (Predicted) | 3.8 | 2.9 | 4.1 |

| Solubility (Water) | Low | Very Low | Insoluble |

| Thermal Stability | Stable up to 250°C | Stable up to 300°C | Degrades above 200°C |

Notes:

- The higher LogP of the target compound compared to 3-chloro-N-phenyl-phthalimide reflects the lipophilic contributions of the methylthio and phenethyl groups.

- Flutolanil’s superior LogP is attributed to its trifluoromethyl group, highlighting a trade-off between hydrophobicity and synthetic complexity .

Q & A

Q. What are the optimized synthetic routes for N1-(3-(methylthio)phenyl)-N2-phenethyloxalamide, and how do reaction conditions influence yield?

The synthesis typically involves coupling 3-(methylthio)aniline and phenethylamine derivatives with oxalyl chloride or activated oxalate esters. Key steps include:

- Amide bond formation : Reacting amines with oxalyl chloride in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) under inert atmospheres.

- Purification : Recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product . Optimization requires precise control of temperature (0–25°C), stoichiometric ratios (1:1.2 for amine:oxalyl chloride), and slow reagent addition to minimize side reactions like over-oxidation .

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?

- NMR spectroscopy : 1H and 13C NMR confirm the oxalamide backbone and substituent integration (e.g., methylthio group at δ ~2.5 ppm for S-CH3) .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ calculated for C17H19N2O2S: 315.1168) .

- IR spectroscopy : Stretching frequencies for amide C=O (~1650 cm⁻¹) and N-H (~3300 cm⁻¹) confirm functional groups .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

- Solubility : Moderately soluble in polar aprotic solvents (DMSO, DMF) but poorly soluble in water. Solubility increases in acidic/basic conditions due to amide protonation/deprotonation .

- Stability : Stable at room temperature in dark, dry environments. Degrades under prolonged UV exposure or strong oxidizing agents (e.g., H2O2) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on phenyl rings) affect biological activity and target selectivity?

- Methylthio group (S-CH3) : Enhances lipophilicity and membrane permeability, critical for blood-brain barrier penetration in neuroactive compounds. Comparative studies show a 2.5-fold increase in cellular uptake compared to non-thio analogs .

- Phenethyl moiety : Modulates interactions with G-protein-coupled receptors (GPCRs). Substitution with bulkier groups (e.g., cyclohexyl) reduces binding affinity by 40% in serotonin receptor assays .

- SAR Table :

| Substituent R1 (N1-phenyl) | Substituent R2 (N2-phenethyl) | IC50 (μM) for Kinase X |

|---|---|---|

| 3-(methylthio) | Phenethyl | 0.45 ± 0.02 |

| 3-fluoro | Phenethyl | 1.20 ± 0.15 |

| 3-(methylthio) | Cyclohexyl | 5.80 ± 0.30 |

| Data adapted from analogous oxalamide studies |

Q. What computational strategies predict the compound’s binding modes with biological targets (e.g., kinases)?

- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with ATP-binding pockets (e.g., kinase X). The methylthio group forms hydrophobic contacts with Val101 and Leu204 residues, while the oxalamide backbone hydrogen-bonds with Asp184 .

- MD simulations : AMBER or GROMACS assess stability of ligand-target complexes over 100-ns trajectories. Root-mean-square deviation (RMSD) < 2.0 Å indicates stable binding .

Q. How can contradictions in reported biological data (e.g., conflicting IC50 values) be resolved?

- Experimental variables : Differences in cell lines (HEK293 vs. HeLa), assay conditions (ATP concentration in kinase assays), or solvent (DMSO% in stock solutions) can alter results. Standardize protocols per NIH guidelines .

- Data normalization : Use reference inhibitors (e.g., staurosporine for kinases) to calibrate inter-lab variability .

Q. What are the mechanistic insights into its oxidation pathways, and how do they impact pharmacological activity?

- Oxidation of methylthio group : Under physiological conditions, S-CH3 oxidizes to sulfoxide (-SO-) or sulfone (-SO2-), altering electron density and receptor binding. LC-MS/MS tracks metabolites in hepatic microsomes .

- Impact on activity : Sulfoxide derivatives show reduced kinase inhibition (IC50 increases from 0.45 μM to 3.2 μM), while sulfones exhibit cytotoxicity (CC50 < 10 μM in HepG2 cells) .

Methodological Recommendations

- Synthetic optimization : Use Schlenk-line techniques for moisture-sensitive steps .

- Bioactivity assays : Prioritize 3D tumor spheroid models over monolayer cultures for translational relevance .

- Data validation : Cross-validate NMR assignments with 2D experiments (HSQC, HMBC) to resolve overlapping signals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.